VU 0365114

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

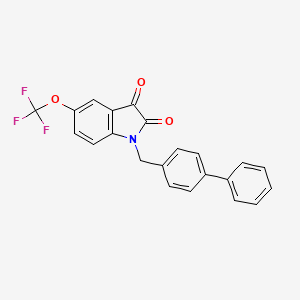

VU 0365114 is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of VU 0365114 typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl structure. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The indole core can be constructed using Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: VU 0365114 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using appropriate catalysts.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Indoline derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

Aplicaciones Científicas De Investigación

VU 0365114 has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of VU 0365114 involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, leading to modulation of cellular pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparación Con Compuestos Similares

- 1-[(4-Methoxyphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione

- 1-[(4-Bromophenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione

Uniqueness: VU 0365114 is unique due to the presence of the biphenyl moiety, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities .

Actividad Biológica

VU 0365114 is a compound that has garnered attention for its biological activity, particularly as a selective positive allosteric modulator of the M5 muscarinic acetylcholine receptor (mAChR). However, recent research has revealed its potential as a microtubule-destabilizing agent, which may provide novel therapeutic avenues in cancer treatment. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in cancer models, and implications for drug resistance.

- Chemical Formula : C22H14F3NO3

- Molecular Weight : 397.35 g/mol

- CAS Number : 1208222-39-2

- Purity : ≥98% (HPLC)

- Solubility :

- DMSO: 100 mM

- Ethanol: 10 mM

| Property | Value |

|---|---|

| Chemical Formula | C22H14F3NO3 |

| Molecular Weight | 397.35 g/mol |

| CAS Number | 1208222-39-2 |

| Purity | ≥98% (HPLC) |

| Solubility | DMSO (100 mM), Ethanol (10 mM) |

Initially developed as a positive allosteric modulator for the M5 mAChR, this compound exhibits significant selectivity with an EC50 value of approximately 2.7 μM for human M5 receptors and greater than 30 μM for other mAChR subtypes (M1, M2, M3, and M4) . Recent studies have repurposed it as a microtubule-destabilizing agent, indicating that its primary mechanism may involve direct interaction with tubulin rather than modulation of mAChRs .

Anticancer Activity

This compound has shown broad-spectrum anticancer activity, particularly against colorectal cancer cells. In vitro studies demonstrated its ability to induce cell death and inhibit proliferation in various cancer cell lines. Notably, it was found to be effective in overcoming drug resistance associated with multidrug resistance (MDR) proteins .

Case Study: Colorectal Cancer

In a xenograft model using nude mice, administration of this compound significantly slowed tumor growth compared to control groups. This suggests not only its efficacy in vitro but also its potential applicability in vivo for cancer treatment .

Table 2: Summary of Anticancer Studies with this compound

| Study Type | Findings |

|---|---|

| In Vitro | Induces apoptosis in colorectal cancer cells; inhibits cell proliferation. |

| In Vivo | Slowed tumor growth in xenograft models in nude mice. |

| Drug Resistance | Effective against MDR-associated cancer cells; does not act as a substrate for MDR proteins. |

Implications for Drug Development

The repositioning of this compound highlights the importance of exploring existing compounds for new therapeutic uses. Its dual action as both an mAChR modulator and a microtubule destabilizer presents opportunities for developing treatments that can address both neurological and oncological conditions.

Future Directions

Further research is necessary to fully elucidate the pharmacokinetics and long-term effects of this compound in clinical settings. Studies focusing on its safety profile, optimal dosing strategies, and potential combination therapies with existing cancer treatments will be critical for advancing its development as a therapeutic agent.

Propiedades

IUPAC Name |

1-[(4-phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F3NO3/c23-22(24,25)29-17-10-11-19-18(12-17)20(27)21(28)26(19)13-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-12H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBGRXOPAXZSER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)OC(F)(F)F)C(=O)C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.